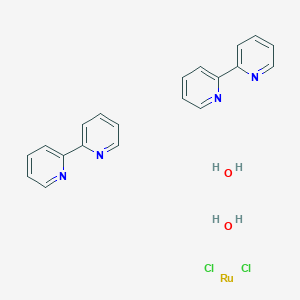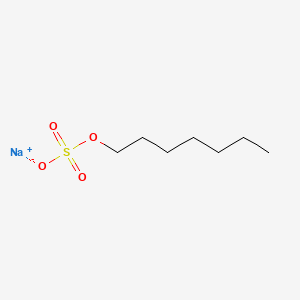
顺式-二氯双(2,2'-联吡啶)钌(II)二水合物
描述
cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate is a coordination complex with the formula RuCl₂(bipy)₂·2H₂O, where bipy stands for 2,2’-bipyridine. This compound is known for its dark green color and diamagnetic properties. It serves as a precursor to various other ruthenium complexes, primarily through the substitution of its two chloride ligands .
科学研究应用
cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate is the surface of gold nanoparticles . The compound is used to modify these nanoparticles, particularly for the detection of cysteine .
Mode of Action
The compound interacts with its target by synthesizing a variety of ruthenium complexes . These complexes then bind to the surface of the gold nanoparticles, enabling the selective detection of cysteine .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of ruthenium complexes . These complexes can then interact with various biochemical pathways, potentially influencing downstream effects such as the detection of cysteine .
Result of Action
The primary result of the action of cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate is the modification of the surface of gold nanoparticles . This modification allows for the selective detection of cysteine, a crucial amino acid .
Action Environment
The efficacy and stability of cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate can be influenced by various environmental factors. It’s worth noting that the compound is a dark green solid and has a melting point between 475.2-493.3°C , suggesting that it may be stable under a wide range of conditions.
生化分析
Biochemical Properties
cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been shown to bind with proteins such as bovine serum albumin and enzymes like phospholipase A2. These interactions are primarily driven by the coordination of the ruthenium center with the nitrogen atoms of the bipyridine ligands, which facilitates binding to the active sites of these proteins and enzymes . This binding can alter the conformation and activity of the biomolecules, leading to changes in their biochemical functions.
Cellular Effects
The effects of cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress within cells, leading to the activation of stress response pathways. This can result in the upregulation of genes involved in antioxidant defense mechanisms. Additionally, the compound has been observed to affect mitochondrial function, thereby influencing cellular energy metabolism .
Molecular Mechanism
At the molecular level, cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate exerts its effects through several mechanisms. It can bind to DNA, causing structural changes that affect gene expression. The compound also interacts with enzymes, either inhibiting or activating them depending on the context. For example, it can inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis . The binding interactions are facilitated by the coordination of the ruthenium center with nitrogen and oxygen atoms in the target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods, especially in the presence of light and oxygen. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including sustained oxidative stress and chronic activation of stress response pathways .
Dosage Effects in Animal Models
The effects of cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate vary with dosage in animal models. At low doses, the compound can have therapeutic effects, such as reducing tumor growth in cancer models. At high doses, it can be toxic, causing damage to vital organs like the liver and kidneys. Threshold effects have been observed, where a small increase in dosage can lead to a significant increase in adverse effects .
Metabolic Pathways
cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism. The compound can affect metabolic flux by altering the activity of key enzymes in these pathways, leading to changes in the levels of metabolites such as ATP and reactive oxygen species .
Transport and Distribution
Within cells and tissues, cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate is transported and distributed through interactions with transport proteins and binding proteins. These interactions facilitate its localization to specific cellular compartments, such as the mitochondria and nucleus. The compound’s distribution is influenced by its ability to bind to these proteins, which can affect its accumulation and activity within different tissues .
Subcellular Localization
The subcellular localization of cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate is critical for its activity. The compound is often found in the mitochondria and nucleus, where it can exert its effects on energy metabolism and gene expression. Targeting signals and post-translational modifications of the compound or its binding partners can direct it to these specific compartments, enhancing its biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate typically involves heating a solution of ruthenium trichloride and 2,2’-bipyridine in dimethylformamide (DMF). The reaction conditions favor the formation of the cis isomer due to the octahedral coordination geometry of the complex .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling adjustments to accommodate larger quantities. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands, such as phosphines or other bipyridine derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, where the ruthenium center undergoes changes in its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines, bipyridine derivatives, and other ligands.
Oxidation and Reduction: Redox reactions may involve oxidizing agents like cerium(IV) ammonium nitrate or reducing agents such as sodium borohydride.
Major Products
The major products of these reactions are various ruthenium complexes with different ligands, which can be tailored for specific applications in catalysis, materials science, and other fields .
相似化合物的比较
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: This compound has three bipyridine ligands and is used in similar applications, such as catalysis and photochemistry.
Dichloro(p-cymene)ruthenium(II) dimer: This compound features a p-cymene ligand and is used in catalysis and materials science.
Tetrakis(dimethylsulfoxide)dichlororuthenium(II): This compound has dimethylsulfoxide ligands and is used in various chemical reactions.
Uniqueness
cis-Dichlorobis(2,2’-bipyridine)ruthenium(II) dihydrate is unique due to its specific ligand arrangement and its ability to form stable complexes with a variety of ligands. This versatility makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
dichlororuthenium;2-pyridin-2-ylpyridine;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.2ClH.2H2O.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;;/h2*1-8H;2*1H;2*1H2;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKTUSUPCAKVHT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152227-36-6, 15746-57-3 | |
| Record name | cis-Bis(2,2'-bipyridyl)dichlororuthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(Z)-1,2-difluoroprop-1-enyl]-1,3-benzothiazole](/img/structure/B1144305.png)


![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B1144312.png)
